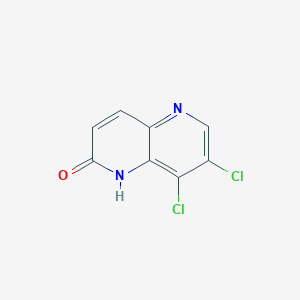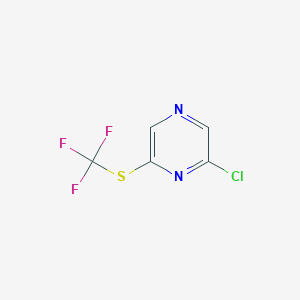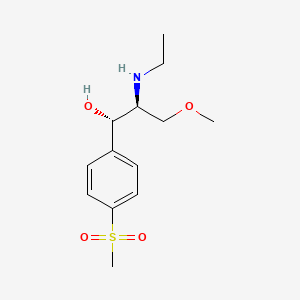
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure, featuring an ethylamino group, a methanesulfonylphenyl group, and a methoxypropanol backbone, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol typically involves multiple steps, including the formation of the chiral center, introduction of the ethylamino group, and attachment of the methanesulfonylphenyl group. Common synthetic routes may include:
Chiral Synthesis: Using chiral catalysts or starting materials to ensure the correct stereochemistry.
Nucleophilic Substitution: Introducing the ethylamino group through nucleophilic substitution reactions.
Sulfonylation: Attaching the methanesulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include continuous flow synthesis, use of cheaper reagents, and recycling of solvents.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, such as potential activity as a drug candidate for treating various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: The enantiomer of the compound with potentially different biological activity.
(1S,2S)-2-(methylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound with a methylamino group instead of an ethylamino group.
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-hydroxypropan-1-ol: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H21NO4S |
|---|---|
Peso molecular |
287.38 g/mol |
Nombre IUPAC |
(1S,2S)-2-(ethylamino)-3-methoxy-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO4S/c1-4-14-12(9-18-2)13(15)10-5-7-11(8-6-10)19(3,16)17/h5-8,12-15H,4,9H2,1-3H3/t12-,13-/m0/s1 |
Clave InChI |
OSAKCSXFKUPEFD-STQMWFEESA-N |
SMILES isomérico |
CCN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
SMILES canónico |
CCNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


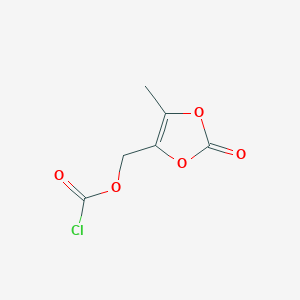
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


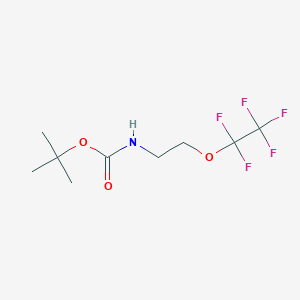
![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
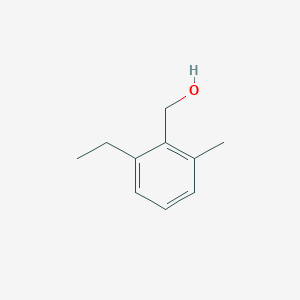
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

